3-Formyl-4-(methoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFSGQSNTXWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Formyl 4 Methoxycarbonyl Benzoic Acid
Reactions Involving the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site for nucleophilic attack due to the electrophilic nature of its carbonyl carbon. This reactivity allows for a wide range of transformations, including carbon-carbon bond formation, oxidation, reduction, and the synthesis of nitrogen-containing derivatives.
Nucleophilic Addition Reactions (e.g., Wittig, Aldol (B89426), Knoevenagel Condensations)
Nucleophilic addition is a fundamental reaction of aldehydes. The electron-poor carbonyl carbon is readily attacked by various nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reactions.
Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide, generated by deprotonating a phosphonium (B103445) salt, attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield a stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.commnstate.edu For 3-Formyl-4-(methoxycarbonyl)benzoic acid, this reaction allows for the specific formation of a double bond at the position of the formyl group, with the geometry of the resulting alkene (E or Z) depending on the nature of the ylide used. researchgate.netscribd.comchegg.com
Aldol Condensation: In a crossed or Claisen-Schmidt aldol condensation, an enolizable ketone or aldehyde reacts with a non-enolizable aldehyde in the presence of an acid or base catalyst. wikipedia.org Since this compound lacks α-hydrogens, it cannot form an enolate and thus acts exclusively as the electrophilic partner. Reaction with a ketone like acetone, for instance, would yield a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to form an α,β-unsaturated ketone. This reaction is a powerful tool for constructing larger carbon skeletons. wilkes.edu
Knoevenagel Condensation: A modification of the aldol condensation, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to produce a C=C double bond. mdpi.com This method is highly effective for synthesizing α,β-unsaturated systems.
Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety
| Reaction | Reagent(s) | Catalyst/Conditions | Expected Product Type |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Base (e.g., n-BuLi, NaH) | Alkene |
| Aldol Condensation | Enolizable Ketone/Aldehyde (e.g., Acetone) | Acid (H⁺) or Base (OH⁻) | β-Hydroxy Carbonyl, then α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(COOEt)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl/Cyano derivative |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O). The oxidation of this compound would yield Methyl hydrogen benzene-1,2,4-tricarboxylate , a tricarboxylic acid derivative where one carboxyl group remains esterified. The choice of oxidant is crucial to avoid side reactions, particularly with the electron-rich aromatic ring.
Reduction Reactions to Hydroxymethyl Groups
Conversely, the aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH). Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for this substrate as it will selectively reduce the aldehyde without affecting the less reactive methyl ester or carboxylic acid moieties. The product of this reduction would be 3-(Hydroxymethyl)-4-(methoxycarbonyl)benzoic acid .
Formation of Schiff Bases and Imines
Aldehydes react with primary amines in a condensation reaction to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). When the amine is aromatic, the resulting imine is often referred to as a Schiff base. semanticscholar.org The reaction is typically catalyzed by a trace amount of acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov This reaction is reversible and is often driven to completion by removing the water as it forms. This pathway is a cornerstone for synthesizing a vast array of nitrogen-containing organic molecules. jmchemsci.com
Cyclization Reactions Leading to Heterocyclic Systems
The aldehyde functional group can serve as a key component in the synthesis of heterocyclic rings. While intramolecular cyclization would require another suitably positioned reactive group, the aldehyde can participate in intermolecular cyclization reactions with bifunctional reagents. For instance, reaction with a 1,2- or 1,3-diamine could lead to the formation of five- or six-membered nitrogen-containing heterocycles. Similarly, reactions like the Prins cyclization, which involves the electrophilic addition of an aldehyde to an alkene or alkyne, demonstrate the utility of aldehydes in constructing cyclic ethers like tetrahydropyrans, although this would require a specific type of reaction partner. beilstein-journals.org
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is the most acidic functional group in the molecule. Its chemistry is dominated by the acidic nature of the hydroxyl proton and the electrophilicity of the carbonyl carbon, which allows for nucleophilic acyl substitution reactions.
Common transformations of the carboxylic acid group include conversion to esters, amides, and acid chlorides. These reactions typically require activation of the carboxyl group, as the hydroxyl group is a poor leaving group. ebsco.com
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comdergipark.org.tr The reaction is an equilibrium process, often driven forward by using the alcohol as the solvent or by removing water. organic-chemistry.org Other methods, such as reaction via the acid chloride or using coupling agents like DCC (dicyclohexylcarbodiimide) or Mitsunobu reaction conditions, can also be employed, particularly for more sensitive substrates. researchgate.net
Amide Formation: Amides can be formed by the direct reaction of the carboxylic acid with an amine. However, this typically requires high temperatures to drive off water from the initial ammonium (B1175870) carboxylate salt that forms. youtube.comkhanacademy.org A more common and milder approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. nih.govrsc.org Alternatively, peptide coupling reagents can facilitate the direct condensation of the carboxylic acid and amine at room temperature. nih.gov
Acid Chloride Formation: Carboxylic acids are readily converted into highly reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orglibretexts.org The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification of the resulting acid chloride. prepchem.com The acid chloride of this compound would be a versatile intermediate for the synthesis of corresponding esters and amides under mild conditions.
Table 2: Reactions of the Carboxylic Acid Moiety
| Reaction | Reagent(s) | Conditions | Product Type |
| Esterification (Fischer) | Alcohol (R'-OH) | Acid Catalyst (H⁺), Heat | Ester |
| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R'₂NH) | 1. Anhydrous 2. Base (optional) | Amide |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Anhydrous, Heat (optional) | Acid Chloride |
Reactions Involving the Methoxycarbonyl Moiety
The methyl ester (methoxycarbonyl) group is also susceptible to nucleophilic acyl substitution, primarily hydrolysis and transesterification.
The methoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. This reaction converts this compound into 2-formylterephthalic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. A final acidification step is required to produce the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. The ester is heated with a strong acid in the presence of excess water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Selective hydrolysis of the ester in the presence of the existing carboxylic acid group can be challenging and would depend heavily on the reaction conditions.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. The methoxycarbonyl group can undergo transesterification when reacted with a different alcohol (R'OH) in the presence of an acid or base catalyst.
Reaction Scheme: this compound + R'OH ⇌ 3-Formyl-4-(R'-oxycarbonyl)benzoic acid + CH₃OH (with catalyst)
Like Fischer esterification, this reaction is an equilibrium process. To favor the formation of the new ester, the reactant alcohol (R'OH) is typically used in large excess, or the methanol (B129727) byproduct is removed from the reaction mixture as it forms. This reaction is essentially an alcoholysis of the methyl ester. libretexts.org
Table 2: Summary of Functional Group Reactivity
| Functional Group | Reaction Type | Primary Reagents | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (R'OH), H⁺ | Ester |
| Amidation | Amine (R'NH₂), Activating Agent | Amide | |
| Acid Halide Formation | SOCl₂ or PBr₃ | Acid Halide | |
| Anhydride Formation | Carboxylate, Heat/Dehydrating Agent | Acid Anhydride | |
| Methoxycarbonyl (Ester) | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| Transesterification | Alcohol (R'OH), H⁺ or Base | Ester (new) |
Reduction to Alcohol
The reduction of this compound to its corresponding alcohol, 3-(hydroxymethyl)-4-(methoxycarbonyl)benzoic acid, presents a significant synthetic challenge due to the presence of three reducible functional groups: a formyl group, a methoxycarbonyl (ester) group, and a carboxylic acid group. The selective reduction of one or more of these groups while preserving the others is paramount and depends heavily on the choice of reducing agent and reaction conditions.
Aldehydes are generally more reactive towards nucleophilic attack and reduction than either carboxylic acids or esters. quora.comlibretexts.org Carboxylic acids are typically more difficult to reduce than esters. Therefore, the selective reduction of the formyl group is the most feasible transformation. Conversely, the reduction of the carboxylic acid or the ester group while preserving the more reactive aldehyde would require a multi-step process involving protection of the aldehyde.
A common strategy for the selective reduction of an aldehyde in the presence of an ester and a carboxylic acid involves the use of mild reducing agents. Sodium borohydride (NaBH₄) is a well-established reagent for the reduction of aldehydes and ketones. Its reactivity towards esters is significantly lower, and it is generally unreactive towards carboxylic acids under standard conditions.
A plausible synthetic route for the selective reduction of the formyl group is outlined in the following table:
| Reagent | Target Functional Group | Expected Product | Reaction Conditions |
| Sodium borohydride (NaBH₄) | Formyl | 3-(hydroxymethyl)-4-(methoxycarbonyl)benzoic acid | Methanol or Ethanol, Room Temperature |
| Lithium borohydride (LiBH₄) | Formyl and Methoxycarbonyl | 3-(hydroxymethyl)-4-(hydroxymethyl)benzoic acid | Tetrahydrofuran (THF), Reflux |
| Lithium aluminum hydride (LiAlH₄) | Formyl, Methoxycarbonyl, and Carboxylic acid | (4-(hydroxymethyl)-1,2-phenylene)dimethanol | Diethyl ether or THF, followed by aqueous workup |
For the complete reduction of all three functional groups to the corresponding triol, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be necessary. The reduction of both the formyl and ester groups, while leaving the carboxylic acid intact, could potentially be achieved with a reagent like lithium borohydride, which is more reactive than NaBH₄ and can reduce esters, but its reactivity with carboxylic acids is still limited compared to LiAlH₄.
Recent advancements in catalysis have introduced methods for the selective reduction of carboxylic acids to aldehydes, which could theoretically be applied in the reverse direction of the formation of the starting material. acs.orgrsc.org Furthermore, titanium-catalyzed reductions with ammonia-borane have shown selectivity for the reduction of aliphatic acids in the presence of esters and other functional groups. nih.gov
Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of this compound is significantly influenced by a network of intermolecular and intramolecular interactions. These non-covalent forces can dictate the molecule's conformation, crystal packing, and the accessibility of its reactive sites to reagents.
The presence of a carboxylic acid group makes this compound a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif observed in the crystal structures of many benzoic acid derivatives. nih.govnih.gov
In solution, the extent and nature of hydrogen bonding are dependent on the solvent. In apolar solvents, the formation of hydrogen-bonded dimers is favored. acs.orgucl.ac.uk In polar, protic solvents, the solute molecules will form hydrogen bonds with the solvent, which can disrupt the self-association of the benzoic acid molecules.
Intramolecular hydrogen bonding in this compound is less likely due to the substitution pattern. The functional groups are not positioned to form stable five- or six-membered rings through hydrogen bonds. stackexchange.com For instance, an intramolecular hydrogen bond between the carboxylic acid proton and the formyl oxygen would involve an unfavorable seven-membered ring.
The reactivity of this compound is governed by the interplay of the steric and electronic effects of its three substituents.
Electronic Effects:
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. quora.com
Formyl Group (-CHO): The formyl group is also a strong electron-withdrawing and deactivating group, and a meta-director. libretexts.org
Methoxycarbonyl Group (-COOCH₃): Similar to the other two groups, the methoxycarbonyl group is electron-withdrawing and deactivating.
The cumulative effect of these three electron-withdrawing groups renders the benzene (B151609) ring electron-deficient and significantly less reactive towards electrophilic attack.
The acidity of the carboxylic acid is enhanced by the presence of the ortho-formyl group. This is a manifestation of the "ortho effect," where an ortho substituent, regardless of its electronic nature, increases the acidity of a benzoic acid. wikipedia.orgvedantu.comquora.com This effect is attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene ring, thereby disrupting resonance stabilization of the neutral acid and stabilizing the resulting carboxylate anion. stackexchange.comstackexchange.com
The methoxycarbonyl group, being in the meta position relative to the carboxylic acid, will also increase its acidity through its electron-withdrawing inductive effect.
Steric Effects:
The ortho-formyl group exerts a significant steric hindrance on the carboxylic acid group. This steric crowding can influence the rate and outcome of reactions involving the carboxylic acid, potentially hindering the approach of bulky reagents.
The following table summarizes the expected electronic effects of the substituents on the reactivity of the benzene ring:
| Substituent | Position Relative to -COOH | Electronic Effect | Influence on Ring Reactivity |
| -CHO | ortho | Electron-withdrawing | Deactivating |
| -COOCH₃ | meta | Electron-withdrawing | Deactivating |
The conformational flexibility of this compound, particularly the rotation around the C-C bonds connecting the substituents to the benzene ring, plays a crucial role in determining its reactivity. The preferred conformation will be the one that minimizes steric strain and maximizes stabilizing interactions.
The steric repulsion between the ortho-formyl and carboxylic acid groups will likely force the carboxylic acid group to rotate out of the plane of the benzene ring. wikipedia.orgstackexchange.com This has a direct impact on the electronic communication between the carboxyl group and the aromatic π-system. As discussed in the context of the ortho effect, this out-of-plane conformation increases the acidity of the carboxylic acid.
Similarly, the formyl and methoxycarbonyl groups can also rotate. The planarity of these groups with the benzene ring is a balance between resonance stabilization (favoring planarity) and steric hindrance (favoring non-planarity). In the case of the formyl group, the steric interaction with the adjacent carboxylic acid will likely lead to a non-planar conformation.
The relative orientation of the three functional groups in the dominant conformation will dictate the accessibility of each reactive site. For instance, a conformation where the formyl group is shielded by the other two substituents would decrease its reactivity towards nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the low-energy conformations of this molecule and the energy barriers for rotation between them. rsc.org
Derivatives and Analogs of 3 Formyl 4 Methoxycarbonyl Benzoic Acid
Synthesis of Functionalized Analogs
Functionalization of the benzene (B151609) ring of 3-Formyl-4-(methoxycarbonyl)benzoic acid allows for the introduction of various substituents, leading to a wide array of analogs with tailored properties.
The introduction of halogen atoms onto the aromatic ring of benzoic acid derivatives significantly influences their reactivity and physical properties. While specific literature on the direct halogenation of this compound is limited, established methods for similar substrates provide a clear pathway for the synthesis of its halogenated derivatives.
Bromination: The bromination of benzoic acid derivatives is a well-established electrophilic aromatic substitution reaction. For instance, the direct bromination of 3-formylbenzoic acid can be achieved using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) . The regioselectivity of this reaction is governed by the directing effects of the existing formyl and carboxyl groups. In the case of this compound, the position of bromination would be influenced by the combined directing effects of the formyl, methoxycarbonyl, and carboxylic acid functionalities. A related compound, 2-Bromo-3-formyl-4-methoxybenzoic acid, is documented, suggesting that bromination at the 2-position is a feasible transformation nih.gov.
Chlorination: Similar to bromination, chlorination can be accomplished through electrophilic aromatic substitution. Various chlorinating agents can be employed, with the choice of reagent and reaction conditions influencing the outcome. The synthesis of related chlorinated benzoic acid derivatives often involves direct chlorination of the aromatic ring.
A summary of potential halogenated derivatives is presented in the table below.
| Derivative Name | Molecular Formula | Position of Halogenation |
| 2-Bromo-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇BrO₅ | 2 |
| 2-Chloro-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇ClO₅ | 2 |
| 5-Bromo-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇BrO₅ | 5 |
| 5-Chloro-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇ClO₅ | 5 |
| 6-Bromo-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇BrO₅ | 6 |
| 6-Chloro-3-formyl-4-(methoxycarbonyl)benzoic acid | C₁₀H₇ClO₅ | 6 |
Note: The table lists plausible derivatives based on common halogenation patterns of substituted benzoic acids.
The synthesis of hydroxy- and amino-substituted analogs of this compound can be approached through various synthetic strategies, often involving the use of appropriately substituted starting materials or the modification of existing functional groups.
Hydroxy-Substituted Analogs: The preparation of hydroxy derivatives can be achieved by employing starting materials that already possess a hydroxyl group. For example, the synthesis of methyl 4-formyl-3-hydroxybenzoate is a known procedure nih.govchemscene.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com. This compound could potentially be a precursor for the target molecule through subsequent carboxylation. Alternatively, demethylation of a methoxy-substituted analog could yield the desired hydroxy derivative.
Amino-Substituted Analogs: The introduction of an amino group can be accomplished by the reduction of a nitro group. For instance, the synthesis of 2-amino-4-methoxybenzoic acid is achieved by the hydrogenation of 4-methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst chemicalbook.com. A similar strategy could be employed by first nitrating this compound and then reducing the nitro group to an amine. The Buchwald-Hartwig cross-coupling reaction is another powerful method for forming carbon-nitrogen bonds, as demonstrated in the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid from methyl 4-bromo-2-methylbenzoate and 4-methylaniline researchgate.netnih.gov.
Alkoxy and aryloxy derivatives of this compound can be synthesized through nucleophilic substitution reactions on a suitably activated precursor, typically a halogenated or hydroxy-substituted analog.
Alkoxy Derivatives: The Williamson ether synthesis is a common method for preparing alkoxy derivatives. This involves the reaction of an alkoxide with a suitable electrophile, such as an alkyl halide. In the context of the target molecule, a hydroxy-substituted analog could be deprotonated with a base to form a phenoxide, which would then react with an alkyl halide to yield the desired alkoxy derivative. For example, the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane is a key step in the synthesis of Bosutinib mdpi.com.
Aryloxy Derivatives: The synthesis of aryloxy derivatives can be achieved through Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. These methods involve the coupling of a phenol with an aryl halide in the presence of a copper or palladium catalyst, respectively. A hydroxy-substituted analog of this compound could be reacted with an aryl halide under these conditions to furnish the corresponding aryloxy derivative.
Modification at the Formyl Group
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives with modified properties.
Oxime Derivatives: The reaction of the formyl group with hydroxylamine or its salts leads to the formation of oximes. This condensation reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base. The resulting oxime can exist as E and Z isomers.
Hydrazone Derivatives: Hydrazones are formed through the condensation of the aldehyde with hydrazine or substituted hydrazines. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and is also used to create derivatives with potential biological activity. The reaction of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid with different hydrazine derivatives to form new hydrazone derivatives has been reported, showcasing a similar transformation on a complex benzoic acid derivative nih.gov.
The general reactions for the formation of oximes and hydrazones are depicted below:
| Reactant | Product |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (N₂H₄) | Hydrazone |
| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
Acetals and Their Formation: The formyl group can be protected as an acetal by reacting it with an alcohol or a diol in the presence of an acid catalyst. Common reagents for this transformation include orthoformates. This protection is often necessary to prevent the aldehyde from reacting under conditions where other functional groups in the molecule are being modified.
Hydrolysis of Acetals: Acetals are stable under neutral and basic conditions but can be readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid. This reversible nature makes acetals excellent protecting groups for aldehydes.
The formation and hydrolysis of a diethyl acetal are illustrated in the following table:
| Reaction | Reactants | Product |
| Acetal Formation | This compound, Ethanol, Acid catalyst | 3-(Diethoxymethyl)-4-(methoxycarbonyl)benzoic acid |
| Acetal Hydrolysis | 3-(Diethoxymethyl)-4-(methoxycarbonyl)benzoic acid, Aqueous acid | This compound |
Modification at the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for chemical derivatization, allowing for the formation of salts, amides, and hydrazides, each with distinct chemical characteristics and synthetic utilities.
The presence of the carboxylic acid group allows for the formation of salts with inorganic or organic bases. This property is often exploited for the isolation and purification of the compound. By treating a crude mixture containing this compound with a suitable base, a water-soluble salt can be formed, leaving non-acidic impurities behind in an organic solvent. For instance, the use of sodium carbonate or sodium hydroxide (B78521) can convert the carboxylic acid into its corresponding sodium salt. Subsequent acidification of the aqueous solution with a strong acid, such as hydrochloric acid, will regenerate the pure carboxylic acid, which can then be isolated by filtration. This technique is particularly effective for removing non-polar impurities. The principle of differential solubility between the free acid and its salt in various solvents is a cornerstone of classical purification methods google.comgoogle.comyoutube.comyoutube.com. The choice of base and solvent system can be optimized to achieve high purity of the final product.
| Reactant | Reagent | Product | Purpose |
| This compound | Sodium Bicarbonate | Sodium 3-formyl-4-(methoxycarbonyl)benzoate | Purification |
| This compound | Ammonia | Ammonium (B1175870) 3-formyl-4-(methoxycarbonyl)benzoate | Purification |
The carboxylic acid can be readily converted to amides and hydrazides, which are important functional groups in medicinal chemistry and materials science.
Amide Derivatives: The direct amidation of this compound can be achieved by reacting it with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine diva-portal.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.netgoogle.com. These methods provide access to a diverse range of N-substituted amides. For example, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines nih.gov.
Hydrazide Derivatives: Hydrazides are synthesized by the reaction of the carboxylic acid with hydrazine hydrate. This reaction is typically carried out by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine hydrate in a suitable solvent like ethanol. This two-step approach is often more efficient than direct reaction with the carboxylic acid. The resulting hydrazides are stable compounds and serve as key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles chemmethod.comasianpubs.org. The synthesis of 4-formyl pyrazole derivatives, for instance, has been achieved through the condensation of a carboxylic acid hydrazide with an acetophenone, followed by a Vilsmeier-Haack reaction asianpubs.org.
| Starting Material | Reagent(s) | Product Type |
| This compound | Amine, Coupling Agent (e.g., EDC) | Amide |
| This compound | SOCl₂, then Amine | Amide |
| This compound | Hydrazine Hydrate | Hydrazide |
Modification at the Methoxycarbonyl Group
The methoxycarbonyl group provides another handle for structural modification, primarily through hydrolysis to a second carboxylic acid group or conversion to an amide.
The selective hydrolysis of the methoxycarbonyl group in this compound to a carboxylic acid would yield 3-formylphthalic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification chemspider.com. Careful control of reaction conditions, such as temperature and reaction time, is necessary to avoid potential side reactions involving the formyl group, such as a Cannizzaro reaction under strong basic conditions. The resulting dicarboxylic acid is a valuable building block for the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs).
| Reactant | Reagent(s) | Product |
| This compound | 1. NaOH(aq), Heat; 2. HCl(aq) | 3-Formylphthalic acid |
The methoxycarbonyl group can be directly converted into an amide through aminolysis. This reaction typically requires more forcing conditions than the amidation of a carboxylic acid, such as heating the ester with an amine at elevated temperatures. The reactivity of the ester towards aminolysis can be enhanced by the use of catalysts. For example, organocatalytic systems, such as the use of trifluoroethanol, have been developed for the amidation of unactivated methyl esters mdpi.com. Transition-metal-free methods employing reagents like lithium bis(trimethylsilyl)amide (LiHMDS) have also been shown to be effective for the amidation of esters at room temperature researchgate.net. This selective amidation of the ester in the presence of a free carboxylic acid would require careful optimization of reaction conditions to avoid competing reactions.
| Reactant | Reagent(s) | Product Type |
| This compound | Amine, Heat/Catalyst | Amide |
Polyfunctional Derivatives and Macrocyclic Systems
The presence of three distinct functional groups makes this compound an attractive starting material for the synthesis of complex polyfunctional derivatives and macrocyclic systems. The formyl group can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the carboxylic acid and ester groups provide sites for the attachment of other molecular fragments.
This trifunctional building block can be utilized in multicomponent reactions (MCRs) to rapidly generate molecular complexity. For instance, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially be employed with derivatives of this compound to create intricate molecular scaffolds sigmaaldrich.comnih.gov.
Furthermore, derivatives of this compound can be designed as precursors for macrocyclization reactions. By introducing a second reactive group at a distal position of a molecule derived from this compound, intramolecular reactions can be induced to form large rings. For example, a derivative could be synthesized where the carboxylic acid is coupled to a long-chain diamine, and the formyl group is then used in a subsequent ring-closing reaction. The synthesis of macrocycles is a significant area of research due to their applications in drug discovery and host-guest chemistry nih.gov.
| Functional Group | Potential Reaction | Application in Complex Synthesis |
| Formyl | Ugi Reaction | Multicomponent assembly of complex molecules |
| Carboxylic Acid | Amidation with a bifunctional linker | Precursor for macrocyclization |
| Methoxycarbonyl | Hydrolysis and subsequent derivatization | Introduction of additional functionality |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Detailed ¹H and ¹³C NMR Spectral Analysis for Positional Assignments
The substitution pattern of 3-Formyl-4-(methoxycarbonyl)benzoic acid results in a unique set of signals in both ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aromatic region will feature three protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the formyl, carboxylic acid, and methoxycarbonyl groups, all aromatic protons are expected to be deshielded, appearing downfield.
H-2: This proton is ortho to both the carboxylic acid and formyl groups, experiencing significant deshielding. It would likely appear as a doublet.
H-5: Positioned ortho to the methoxycarbonyl group and meta to the formyl group, this proton would be a doublet of doublets.
H-6: This proton is meta to the carboxylic acid and ortho to the methoxycarbonyl group, appearing as a doublet.
Formyl Proton (-CHO): The aldehyde proton is highly deshielded and will appear as a singlet far downfield, typically in the 9-10 ppm range.
Carboxylic Acid Proton (-COOH): This acidic proton is also significantly deshielded and often appears as a broad singlet, typically above 10 ppm. Its signal disappears upon adding D₂O due to hydrogen-deuterium exchange. libretexts.org
Methoxy Protons (-OCH₃): The three equivalent protons of the methyl ester group will appear as a sharp singlet, typically in the 3-4 ppm range.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and resonance effects. docbrown.info
Carbonyl Carbons (C=O): Three separate signals are expected for the carbonyl carbons of the formyl, carboxylic acid, and methoxycarbonyl groups. The aldehyde carbonyl is typically the most deshielded, followed by the carboxylic acid and ester carbonyls. docbrown.info
Aromatic Carbons: Six distinct signals are anticipated for the benzene ring carbons. The carbons directly attached to the electron-withdrawing substituents (C-1, C-3, C-4) will be shifted downfield compared to the others.
Methoxy Carbon (-OCH₃): The carbon of the methyl group will appear upfield, typically in the 50-60 ppm range.
Predicted NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | > 10.0 (broad s) | C=O (Formyl) | 190 - 200 |
| -CHO | 9.0 - 10.0 (s) | C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic H | 7.5 - 8.5 (m) | C=O (Ester) | 160 - 170 |
| -OCH₃ | 3.5 - 4.0 (s) | Aromatic C | 120 - 140 |
| -OCH₃ | 50 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
To confirm the assignments made from 1D NMR and establish the molecule's connectivity, a suite of 2D NMR experiments is essential. science.govomicsonline.orgcornell.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 and H-6), confirming their neighboring relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the signals of H-2, H-5, H-6, the formyl proton, and the methoxy protons to their corresponding carbon signals (C-2, C-5, C-6, formyl C, and methoxy C).
The formyl proton showing cross-peaks to C-2 and C-3.
The methoxy protons correlating with the ester carbonyl carbon.
Aromatic proton H-2 showing correlations to the carboxylic acid carbonyl carbon and C-4. These long-range correlations are instrumental in distinguishing this isomer from others.
Investigation of Rotational Barriers and Conformations via Variable Temperature NMR
The presence of bulky substituents (formyl and carboxylic acid groups) adjacent to each other on the benzene ring may lead to hindered rotation around the C-C single bonds connecting them to the ring. This phenomenon, known as rotational isomerism, can be investigated using variable temperature (VT) NMR. nih.gov
At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for this rotation can be calculated, providing insight into the molecule's conformational dynamics.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. triprinceton.orgillinois.edu
Characteristic Vibrational Modes of Formyl, Carboxylic Acid, and Methoxycarbonyl Groups
Each of the three functional groups in this compound has distinctive vibrational modes that are readily identifiable in an IR or Raman spectrum. libretexts.org
Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching band, typically from 3300 to 2500 cm⁻¹, which is a hallmark feature resulting from strong hydrogen bonding. libretexts.orgorgchemboulder.commit.edu The C=O stretching vibration appears as a strong, sharp peak between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com A C-O stretching band is also visible between 1320-1210 cm⁻¹. orgchemboulder.com
Formyl Group (-CHO): The aldehyde C=O stretch is typically found around 1700 cm⁻¹. A pair of weak C-H stretching bands (Fermi doublets) near 2850 cm⁻¹ and 2750 cm⁻¹ are also characteristic of the formyl group.
Methoxycarbonyl Group (-COOCH₃): The ester C=O stretch gives a strong absorption band at a slightly higher frequency than the carboxylic acid, typically around 1725 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Additionally, characteristic C-O stretching bands are expected.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| C=O Stretch | 1710 - 1680 | Strong | |
| C-O Stretch | 1320 - 1210 | Medium | |
| Formyl | C=O Stretch | ~1700 | Strong |
| C-H Stretch | ~2850 & ~2750 | Weak | |
| Methoxycarbonyl | C=O Stretch | ~1725 | Strong |
| C-O Stretch | 1300 - 1150 | Medium |
Hydrogen Bonding Probing through IR Shifts
In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the IR spectrum. echemi.commsu.edu
O-H Stretching: The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and the absorption band to become significantly broader and more intense. The vast breadth of the O-H band (3300-2500 cm⁻¹) is the most telling evidence of strong hydrogen bonding. msu.edulibretexts.org
C=O Stretching: Hydrogen bonding to the carbonyl oxygen also slightly weakens the C=O double bond. This results in a shift of the carbonyl stretching frequency to a lower wavenumber (a redshift) by about 15-25 cm⁻¹ compared to the non-hydrogen-bonded (monomeric) form. libretexts.orglibretexts.org
By comparing spectra taken in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent and nature of hydrogen bonding can be effectively probed.
Mass Spectrometry (MS) Techniques
No specific studies utilizing high-resolution mass spectrometry for the exact mass determination of this compound have been identified. Consequently, experimentally determined exact mass data is not available.
Similarly, there is no published research detailing the fragmentation pattern analysis of this specific compound. While predictable fragmentation pathways can be theorized based on its functional groups (a carboxylic acid, an ester, and an aldehyde on a benzene ring), any such description would be hypothetical. Common fragmentation patterns for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Aromatic aldehydes often show a strong molecular ion peak and a significant M-1 peak due to the loss of the aldehydic hydrogen. Esters typically fragment via cleavage of the C-O bond, losing the alkoxy group. However, the specific fragmentation pattern for this compound, which would detail the relative abundances of different fragments, remains undetermined without experimental data.
Furthermore, no literature could be found that describes the application of mass spectrometry for reaction monitoring or purity assessment in the synthesis of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "3-Formyl-4-(methoxycarbonyl)benzoic acid" at the molecular level. These calculations are typically performed using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.
Optimization of Molecular Geometry and Energetics
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This is commonly achieved using methods such as the B3LYP functional with a 6-311G(d,p) basis set. The optimization process yields key geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (carboxyl) | ~1.48 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| C-C (formyl) | ~1.49 Å | |
| C=O (formyl) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| O-CH3 (ester) | ~1.44 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O-C=O (carboxyl) | ~123° | |
| O=C-C (formyl) | ~124° | |
| Dihedral Angle | C-C-C=O (formyl) | ~180° |
| C-C-C=O (carboxyl) | ~0° or 180° |
Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values may vary.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Once the geometry is optimized, various spectroscopic parameters can be predicted.
NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, aid in the structural elucidation of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical infrared (IR) spectrum. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretches of the carbonyl groups (formyl, carboxyl, and ester) and the aromatic ring vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions within the molecule, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl (Carboxyl) | ~168 ppm |
| Carbonyl (Ester) | ~166 ppm | |
| Carbonyl (Formyl) | ~192 ppm | |
| IR | C=O Stretch (Carboxyl) | ~1720 cm⁻¹ |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | |
| C=O Stretch (Formyl) | ~1705 cm⁻¹ | |
| UV-Vis | λmax | ~250 nm, ~290 nm |
Note: These are representative values based on similar aromatic carboxylic acids and esters. Actual calculated values would be specific to the molecule's electronic structure.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Note: These energy values are illustrative. The actual values would be determined by the specific electronic structure of the molecule.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in "this compound" allows for the existence of different spatial arrangements, or conformers.
Exploration of Stable Conformers
A conformational search is performed to identify the stable conformers of the molecule. This involves systematically rotating the flexible bonds, such as the C-C bond connecting the formyl group to the benzene (B151609) ring and the C-O bond of the methoxycarbonyl group, and calculating the energy of each resulting conformation. The conformers that correspond to energy minima on the potential energy surface are considered stable.
Barriers to Rotation for Flexible Bonds
The energy barriers to rotation for the flexible bonds are determined by performing a potential energy surface (PES) scan. This involves rotating a specific dihedral angle in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax. The energy difference between the stable conformers (energy minima) and the transition states (energy maxima) represents the rotational barrier. These barriers provide insight into the flexibility of the molecule and the ease of interconversion between different conformers at a given temperature.
Table 4: Hypothetical Rotational Barriers for Flexible Bonds in this compound
| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |
|---|---|---|
| Ar-CHO | Rotation of the formyl group | 5 - 8 |
| Ar-COOCH₃ | Rotation of the methoxycarbonyl group | 2 - 4 |
| O-CH₃ | Rotation of the methyl group | < 1 |
Note: These are estimated values based on typical rotational barriers for similar functional groups attached to a benzene ring.
Docking Studies and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery and materials science.
Docking studies would predict the preferred binding orientation of this compound to a target protein's active site, providing insights into its potential biological activity. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more detailed picture of the binding stability, conformational changes, and the role of solvent molecules in the interaction. nih.govyoutube.comyoutube.com For small aromatic molecules, these simulations can also shed light on aggregation behaviors in various environments. nih.gov
Table 1: Illustrative Docking Scores for this compound with a Hypothetical Target Protein
| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | -8.2 | Arg120, Tyr254, Ser301 |
| Glide | -7.9 | Arg120, Gln250, Phe310 |
| GOLD | -8.5 | Arg120, Tyr254, Asn303 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound were found.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. ajgreenchem.comrsc.org For a molecule like this compound, DFT could be used to investigate various potential reactions, such as nucleophilic addition to the formyl group or hydrolysis of the methoxycarbonyl group.
A key aspect of understanding a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction coordinate. fiveable.megithub.iowikipedia.org Computational methods allow for the localization of these transient structures and the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. umn.edunih.gov
The process involves mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products. The transition state is a first-order saddle point on this surface. github.io The activation energy is then calculated as the difference in energy between the transition state and the reactants.
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Nucleophilic Addition | B3LYP | 6-31G(d,p) | 15.8 |
| Ester Hydrolysis | M06-2X | def2-TZVP | 22.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific reaction mechanism studies for this compound were found.
Chemical reactions are significantly influenced by the solvent in which they are performed. Computational models can account for these solvent effects in several ways. chemrxiv.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. rsc.orgstackexchange.comiaea.org Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed but computationally intensive description of solute-solvent interactions. stackexchange.comrsc.org
By performing calculations with different solvent models, it is possible to predict how the reaction rate and mechanism might change in various solvent environments. For instance, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. chemrxiv.org
Applications and Potential Research Directions
Role as a Versatile Synthetic Building Block
3-Formyl-4-(methoxycarbonyl)benzoic acid is a polyfunctional aromatic compound, a class of molecules that serve as essential components in organic synthesis. libretexts.org Its rigid benzene (B151609) core is decorated with three distinct functional groups—a formyl (aldehyde), a methoxycarbonyl (ester), and a carboxylic acid. This unique arrangement allows for selective chemical transformations, making it a highly versatile precursor for a wide array of more complex molecules. Benzoic acid and its derivatives are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. jk-sci.com The strategic positioning of the functional groups on the aromatic ring influences their reactivity, enabling chemists to build intricate molecular architectures. libretexts.org
The benzoic acid scaffold is a fundamental structural motif in medicinal chemistry, present in numerous therapeutic agents. preprints.orgslideshare.net Derivatives of benzoic acid are integral to the development of novel drugs due to their ability to interact with biological targets and their synthetic tractability. researchgate.netijcrt.org The functional groups of this compound offer multiple reaction sites for constructing pharmacologically active molecules.
The carboxylic acid group can be converted into esters, amides, or other derivatives, which is a common strategy for modifying a drug's solubility, stability, and bioavailability.
The formyl group is a versatile handle for creating carbon-carbon and carbon-nitrogen bonds. For instance, it can undergo reductive amination to produce secondary amines, a key reaction in the synthesis of many pharmaceutical compounds. acs.org
The methoxycarbonyl group can be hydrolyzed to a second carboxylic acid, creating a dicarboxylic acid structure, or it can be reduced or otherwise modified.
This trifunctional nature allows the molecule to serve as a building block in multi-component reactions, which are efficient methods for generating libraries of complex molecules for drug discovery screening. wikipedia.org The ability to systematically modify each functional group allows for the fine-tuning of a molecule's properties to optimize its interaction with biological systems. nih.gov
Similar to its role in pharmaceuticals, the substituted benzoic acid framework is also a cornerstone in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The specific arrangement of substituents on the aromatic ring is critical for biological activity. This compound can be used as a starting material for agrochemicals, where its functional groups can be elaborated into the final active ingredient. solubilityofthings.com For example, the carboxylic acid can be converted into esters or amides, which are common functional groups in many pesticides. The aldehyde can be used to synthesize Schiff bases or other nitrogen-containing heterocycles known for their biological activity.
The unique combination of a rigid aromatic core and multiple reactive functional groups makes this compound a promising candidate for the synthesis of advanced organic materials.
Polymers: As a trifunctional monomer, it can be used to create highly branched or cross-linked aromatic polymers, such as polyamides or polyesters. mdpi.com These materials are often noted for their exceptional thermal stability and mechanical strength. semanticscholar.orgacs.org The presence of multiple reactive sites allows for the formation of complex, three-dimensional polymer networks.
Liquid Crystals: Benzoic acid derivatives are frequently used as core building blocks for liquid crystalline materials. tandfonline.comtcichemicals.com The rigid aromatic ring provides the necessary structural anisotropy, while the functional groups can be extended with flexible alkyl chains. Hydrogen bonding between the carboxylic acid groups can play a crucial role in the self-assembly and formation of liquid crystal phases. nih.gov
Dyes: The aromatic ring serves as a chromophore, and the functional groups act as sites for attaching auxochromes or for linking the dye to a substrate. The aldehyde and carboxylic acid groups can be chemically modified to tune the electronic properties of the molecule, thereby altering its color and other photophysical properties.
| Functional Group | Role in Pharmacological Synthesis | Role in Agrochemical Synthesis | Role in Materials Science |
|---|---|---|---|
| Carboxylic Acid | Forms amides and esters to modify bioavailability and target binding. | Key reactive site for creating active ester or amide-based pesticides. | Enables polymerization (polyesters, polyamides); facilitates hydrogen bonding in liquid crystals. |
| Formyl (Aldehyde) | Undergoes reductive amination, Wittig reactions, and condensation to build complex scaffolds. | Precursor to Schiff bases and heterocyclic compounds with fungicidal or herbicidal activity. | Acts as a reactive site for cross-linking polymers or modifying chromophores in dyes. |
| Methoxycarbonyl (Ester) | Can be selectively hydrolyzed or modified to fine-tune molecular properties. | Provides an additional point for modification or can be part of the final active structure. | Can be incorporated into polymer backbones or hydrolyzed to provide additional reactive sites. |
Ligand Design in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. The design of organic ligands is crucial for creating metal complexes with specific geometries, electronic properties, and functions.
The arrangement of the formyl and carboxylic acid groups in an ortho position to each other on the benzene ring makes this compound (after hydrolysis of the ester to 3-formyl-4-carboxybenzoic acid) a potent bidentate chelating agent. wikipedia.org Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. This results in the formation of a stable, ring-like structure known as a chelate.
The oxygen atoms from the deprotonated carboxylic acid (carboxylate) and the formyl group can simultaneously coordinate to a metal center. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. Such chelating resins and ligands derived from substituted benzoic acids are effective in the separation and complexation of various metal ions. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Benzoic acid and its derivatives are among the most common and effective organic linkers used to build MOFs. ekb.eg The carboxylic acid group readily coordinates with metal centers to form the extended network structure that defines the framework.
This compound is a prime candidate for use as a functionalized linker in MOF synthesis. The carboxylic acid group would serve as the primary binding site to the metal clusters. The formyl and methoxycarbonyl groups would then project into the pores of the MOF. osti.gov These "pore functionalities" can dramatically influence the properties of the material by:
Providing specific binding sites for gas adsorption and separation. mdpi.com
Acting as catalytic centers for chemical reactions within the pores. researchgate.net
Serving as reactive handles for post-synthetic modification, where additional chemical groups can be attached after the MOF has been formed. ekb.eg
The ability to incorporate such functionalities directly into the linker is a powerful strategy for designing MOFs with tailored properties for applications in gas storage, catalysis, and chemical sensing. rsc.org
| Material Type | Potential Role of this compound | Key Functional Groups Involved | Resulting Properties |
|---|---|---|---|
| Aromatic Polymers | Trifunctional monomer for creating cross-linked or hyperbranched structures. | Carboxylic Acid, Formyl, Methoxycarbonyl | High thermal stability, mechanical rigidity, chemical resistance. |
| Liquid Crystals | Core mesogenic unit for forming thermotropic phases. | Carboxylic Acid (for H-bonding), Aromatic Ring (for rigidity) | Self-assembly into ordered structures, responsiveness to temperature. nih.gov |
| Dyes and Pigments | Core chromophore with reactive sites for modification. | Aromatic Ring, Formyl | Tunable color, potential for covalent bonding to substrates. |
| Metal-Organic Frameworks (MOFs) | Functional organic linker to build porous crystalline structures. | Carboxylic Acid (linker), Formyl/Methoxycarbonyl (pore functionality) | High porosity, tailored adsorption sites, potential catalytic activity. researchgate.net |
Supramolecular Chemistry and Self-Assembly
The molecular architecture of this compound, featuring a combination of hydrogen bond donors and acceptors alongside an aromatic system, makes it a promising candidate for the construction of complex supramolecular structures. The spatial arrangement of the carboxylic acid, aldehyde, and methyl ester functional groups on the benzene ring allows for a variety of specific, non-covalent interactions that can direct the self-assembly of molecules into well-defined, higher-order structures.
Design of Self-Assembling Systems based on Hydrogen Bonding and Pi-Stacking Interactions
The design of self-assembling systems utilizing this compound is predicated on the interplay of two primary non-covalent forces: hydrogen bonding and π-stacking.
Hydrogen Bonding: The carboxylic acid group is the most potent hydrogen-bonding motif in the molecule, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a twofold acceptor (the carbonyl and hydroxyl oxygens). This functionality often leads to the formation of highly stable, centrosymmetric cyclic dimers through O-H···O bonds between two carboxylic acid moieties. This robust supramolecular synthon is a common feature in the crystal engineering of benzoic acid derivatives. Furthermore, the carbonyl oxygen atoms of the formyl and methoxycarbonyl groups can act as hydrogen bond acceptors, potentially forming weaker C-H···O interactions with aromatic protons from neighboring molecules, further stabilizing the crystal lattice.
Analytical Method Development
The purification and quantification of this compound in research and development settings necessitate robust analytical methods. The trifunctional nature of the molecule informs the selection and optimization of appropriate techniques.
Chromatographic Methods for Purification and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of this compound and its isomers.
Purification: For the isolation of this compound from reaction mixtures, preparative reverse-phase HPLC (RP-HPLC) is highly effective. This technique separates compounds based on their hydrophobicity. A typical setup involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is achieved by eluting the column with a gradient of an aqueous solvent (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent, such as acetonitrile or methanol (B129727). sielc.com By starting with a high concentration of the aqueous phase and gradually increasing the organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. This method is scalable and can be adapted to purify milligram to gram quantities of the target compound. sielc.com
Quantification: For quantitative analysis, analytical RP-HPLC is employed. This method uses columns with smaller particle sizes and lower flow rates to achieve higher resolution and sensitivity. The same principle of reverse-phase separation applies. A common method for a related isomer, methyl 4-formylbenzoate, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com The compound is detected using a UV detector, as the aromatic ring and carbonyl groups are strong chromophores. Quantification is achieved by integrating the peak area corresponding to the compound and comparing it to a calibration curve generated from standards of known concentration. The validation of such a method, following guidelines from the International Conference on Harmonisation (ICH), would involve assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ekb.eg
Below is an interactive table summarizing typical HPLC conditions for related aromatic acids and esters.
| Parameter | Purification (Preparative HPLC) | Quantification (Analytical HPLC) |
| Stationary Phase | C18 (5-10 µm particle size) | C18 or Phenyl (1.7-5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Phosphoric or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient or Isocratic |
| Detection | UV (e.g., 254 nm) | Diode Array Detector (DAD) or UV |
| Objective | Isolate pure compound | Determine concentration and purity |
Electrochemical Detection Strategies
Electrochemical methods offer a sensitive alternative for the detection of this compound, primarily by targeting the electroactive aldehyde (formyl) group. The aldehyde group can be electrochemically oxidized at a suitable working electrode.
The fundamental principle involves applying a potential to an electrode immersed in a solution containing the analyte. When the potential reaches the oxidation potential of the aldehyde group, electrons are transferred from the molecule to the electrode, generating a measurable current that is proportional to the analyte's concentration. Techniques like cyclic voltammetry can be used to study the redox behavior of the compound and identify its oxidation potential. iitg.ac.in
For practical detection, more sensitive techniques such as differential pulse voltammetry, square wave voltammetry, or amperometry would be employed. The development of an effective electrochemical sensor often relies on the modification of the working electrode surface to enhance sensitivity and selectivity. For instance, carbon paste electrodes or glassy carbon electrodes can be modified with nanomaterials, polymers, or metal nanoparticles. acs.org These modifications can increase the electrode's surface area, improve electron transfer kinetics, and lower the oxidation overpotential, resulting in a stronger analytical signal and a lower limit of detection. mdpi.com While specific sensors for this compound have not been detailed, sensors developed for other aromatic aldehydes demonstrate the viability of this approach for trace-level detection in various matrices. nih.govsigmaaldrich.com
Biomimetic Synthesis and Chemical Biology Studies
Biomimetic synthesis and chemical biology studies leverage nature's catalysts—enzymes—to perform selective transformations on structurally related compounds. The chemical principles underlying these enzymatic reactions are of great interest for developing green and highly specific synthetic routes. The focus here is on the enzymatic transformations applicable to the distinct functional groups of molecules like this compound, rather than any specific biological activity in humans.
Enzymatic Transformations of Structurally Related Compounds
The three functional groups of the target molecule—carboxylic acid, aldehyde, and ester—are all susceptible to enzymatic transformations.
Carboxylic Acid Group: Carboxylic acid reductases (CARs) are a class of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids directly to their corresponding aldehydes. nih.govnih.gov These enzymes have been shown to act on a broad range of substrates, including various substituted benzoic acids. nih.gov The application of a CAR to a molecule like this compound could, in principle, selectively reduce the carboxylic acid moiety to a second aldehyde group, yielding methyl 4-formylterephthalaldehydate, provided the enzyme tolerates the other substituents. This one-step reduction under mild, aqueous conditions is a significant advantage over many traditional chemical methods. tudelft.nl
Aldehyde Group: The formyl group can undergo both enzymatic reduction and oxidation. Alcohol dehydrogenases (ADHs) can reduce the aldehyde to a primary alcohol (a hydroxymethyl group) using a cofactor like NADH or NADPH. Conversely, aldehyde dehydrogenases (ALDHs) or certain oxidases can catalyze the oxidation of the aldehyde to a carboxylic acid. Whole-cell biocatalysts have been shown to be effective in transforming a variety of aldehyde compounds into their corresponding carboxylic acids. researchgate.net
Ester Group: The methoxycarbonyl (methyl ester) group is a classic substrate for hydrolases, particularly lipases and esterases. These enzymes catalyze the hydrolysis of the ester to a carboxylic acid and methanol. nih.govnih.gov A key feature of lipases is their potential for high chemo- and regioselectivity. For instance, in a molecule with multiple ester groups or other reactive sites, a lipase might selectively hydrolyze one specific ester. mdpi.com This selectivity is governed by the enzyme's active site architecture. Lipases can also be used in reverse, catalyzing esterification in non-aqueous media. For example, a lipase could potentially catalyze the esterification of a diacid precursor to selectively form the mono-ester. nih.gov
The table below summarizes potential enzymatic transformations on functional groups found in this compound.
| Functional Group | Transformation | Enzyme Class | Example Reaction |
| Carboxylic Acid | Reduction | Carboxylic Acid Reductase (CAR) | -COOH → -CHO |
| Aldehyde | Reduction | Alcohol Dehydrogenase (ADH) | -CHO → -CH₂OH |
| Aldehyde | Oxidation | Aldehyde Dehydrogenase (ALDH) | -CHO → -COOH |
| Methyl Ester | Hydrolysis | Lipase / Esterase | -COOCH₃ → -COOH |
These enzymatic strategies offer pathways for the selective modification of polyfunctional aromatic compounds under environmentally benign conditions, a core principle of biomimetic chemistry.
Investigation of Metabolic Pathways of Related Aromatic Compounds
While specific metabolic pathways for this compound are not extensively documented, the metabolism of structurally similar aromatic compounds has been a subject of considerable research. By examining the degradation pathways of compounds containing benzoate, phthalate (B1215562), and aldehyde functionalities, a putative metabolic route for this compound can be proposed. These pathways are primarily studied in microorganisms, which possess a diverse array of enzymes capable of mineralizing complex aromatic structures.
The proposed metabolic degradation of this compound likely initiates with modifications to its functional groups, followed by the cleavage of the aromatic ring. This process converts the complex aromatic molecule into intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle.
Initial Enzymatic Transformations
The initial steps in the breakdown of this compound are hypothesized to involve the hydrolysis of the ester group and the oxidation of the aldehyde group. These reactions are catalyzed by specific classes of enzymes.
Ester Hydrolysis: The methoxycarbonyl group is likely hydrolyzed by an esterase to yield a carboxyl group and methanol. This reaction is analogous to the initial step in the degradation of dimethyl phthalate, where esterases convert it to monomethyl phthalate and subsequently to phthalic acid.
Aldehyde Oxidation: The formyl group is anticipated to be oxidized to a carboxylic acid by an aldehyde dehydrogenase. wikipedia.orgnih.gov These enzymes utilize cofactors such as NAD(P)+ to catalyze the conversion of aldehydes to their corresponding carboxylic acids. mdpi.com This step would result in the formation of a phthalic acid isomer.
| Step | Enzyme Class | Substrate | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Esterase | This compound | 3-Formyl-4-carboxybenzoic acid | Hydrolysis |
| 2 | Aldehyde Dehydrogenase | 3-Formyl-4-carboxybenzoic acid | Benzene-1,2,4-tricarboxylic acid | Oxidation |
Aromatic Ring Cleavage
Following the initial modifications of the side chains, the resulting aromatic dicarboxylic or tricarboxylic acid becomes a substrate for ring-cleavage enzymes. In bacteria, this is often initiated by dioxygenases.
Dioxygenation: An enzyme analogous to phthalate dioxygenase is expected to catalyze the dihydroxylation of the aromatic ring. constantsystems.com This enzyme system, which includes a reductase and a terminal dioxygenase, incorporates two atoms of molecular oxygen into the substrate, forming a cis-dihydrodiol intermediate. ebi.ac.uknih.govumich.edu
Dehydrogenation and Ring Fission: The cis-dihydrodiol is then rearomatized by a dehydrogenase to form a dihydroxy derivative, such as protocatechuate. This intermediate is subsequently cleaved by either an intradiol or extradiol dioxygenase, opening the aromatic ring and generating aliphatic products.
Entry into Central Metabolism
The aliphatic products of ring fission are further metabolized through pathways such as the benzoate degradation pathway. nih.govwikipedia.org These pathways ultimately lead to the formation of key metabolic intermediates like succinyl-CoA and acetyl-CoA, which can then be utilized in the TCA cycle for energy production and biosynthesis. oup.com The anaerobic degradation of benzoate, for instance, proceeds through the activation of benzoate to benzoyl-CoA, followed by ring reduction and a modified β-oxidation pathway. frontiersin.org
| Compound Class | Example Intermediate | Metabolic Fate |
|---|---|---|
| Phthalate Isomer | Benzene-1,2,4-tricarboxylic acid | Substrate for dioxygenase |
| Dihydrodiol | cis-4,5-dihydroxy-phthalate derivative | Dehydrogenation to a dihydroxyaromatic |
| Dihydroxyaromatic | Protocatechuate | Aromatic ring cleavage |
| Ring Fission Product | β-Carboxy-cis,cis-muconate | Further degradation to TCA cycle intermediates |
| Central Metabolites | Succinyl-CoA, Acetyl-CoA | Entry into the Tricarboxylic Acid (TCA) Cycle |
The investigation of these metabolic pathways in various microorganisms not only provides insight into the natural cycling of aromatic compounds but also opens avenues for bioremediation strategies to degrade environmental pollutants that are structurally related to this compound.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Research Gaps for 3-Formyl-4-(methoxycarbonyl)benzoic acid
A comprehensive review of scientific databases indicates a notable scarcity of dedicated research on this compound. While information is available for its isomers, such as 3-formyl-5-(methoxycarbonyl)benzoic acid and 3-formyl-4-methoxybenzoic acid, the specific properties, synthesis, and applications of the target compound remain largely undocumented. nih.govchemtik.com This significant research gap presents a unique opportunity for original investigation into its chemical and physical characteristics.
The current understanding is therefore primarily theoretical, based on the fundamental principles of organic chemistry and extrapolation from related compounds. The molecule possesses three key functional groups: a carboxylic acid, an aldehyde (formyl group), and a methyl ester. This trifunctional nature suggests a versatile reactivity profile, making it a potentially valuable building block in organic synthesis. However, without empirical data, its full potential remains speculative.
Key Research Gaps Identified:
Spectroscopic Data: No comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) is readily available in the public domain.
Physicochemical Properties: Experimental data on melting point, boiling point, solubility, and crystallinity are absent.
Established Synthetic Routes: While general methods for the synthesis of similar aromatic compounds exist, optimized and specific protocols for this compound have not been published.
Reactivity Profile: The chemical behavior and reactivity of the compound have not been systematically studied.
Biological Activity: There is no information regarding its potential biological or pharmacological effects.
Material Science Applications: Its utility as a monomer or precursor in materials science has not been explored.
Proposing Novel Synthetic Routes and Derivatization Strategies
Given the absence of established synthetic methods, novel routes can be proposed based on well-known organic reactions. The Vilsmeier-Haack reaction, a powerful method for formylating aromatic compounds, stands out as a promising approach for the synthesis of related molecules.
Proposed Synthetic Route:
A plausible synthetic pathway could involve the selective formylation of a suitable precursor. For instance, starting with 4-(methoxycarbonyl)benzoic acid, a regioselective formylation at the 3-position could yield the desired product. The challenge would lie in achieving the desired regioselectivity.
Derivatization Strategies:
The presence of multiple functional groups opens up numerous avenues for derivatization, allowing for the creation of a diverse library of new chemical entities.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization.
Reactions of the Aldehyde Group: The formyl group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases, hydrazones, and other derivatives. nih.gov
Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.
These derivatization strategies could lead to the synthesis of compounds with tailored properties for various applications.
Exploring Emerging Applications in Interdisciplinary Fields
The unique structural features of this compound suggest its potential utility in several interdisciplinary fields.
Pharmaceutical Chemistry:
The benzaldehyde (B42025) and benzoic acid motifs are present in numerous biologically active molecules. The compound could serve as a scaffold for the synthesis of novel therapeutic agents. For instance, Schiff bases derived from aromatic aldehydes have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov
Materials Science:
The rigid aromatic core and the presence of multiple functional groups make it an attractive candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs). The carboxylic acid and aldehyde functionalities can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing.
Agrochemicals:
Benzoic acid derivatives are known to exhibit herbicidal and pesticidal activities. cymitquimica.com The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.
Recommendations for Advanced Computational and Experimental Studies
To bridge the significant knowledge gap, a concerted effort involving both computational and experimental studies is recommended.
Computational Studies:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the compound's geometric and electronic structure, spectroscopic properties (IR, NMR), and reactivity parameters. This would provide a theoretical framework to guide experimental work.
Molecular Docking: If potential biological targets are identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of the compound and its derivatives, aiding in the design of new drug candidates.
Experimental Studies:
Synthesis and Characterization: The development of a reliable and scalable synthetic route is the first and most crucial step. Following synthesis, thorough characterization using modern analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to confirm its structure and purity.
Reactivity Studies: A systematic investigation of its reactivity with various reagents will help to establish its chemical behavior and potential as a synthetic intermediate.
Biological Screening: The compound and its derivatives should be screened for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Polymer and MOF Synthesis: Exploratory studies into its use as a monomer for polymerization or as a linker for the synthesis of MOFs could unveil novel materials with interesting properties.
By pursuing these recommended avenues of research, the scientific community can unlock the full potential of this currently understudied chemical compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 85–90 | Avoiding over-esterification |
| Formylation | POCl₃, DMF, 0–5°C | 60–70 | Regioselectivity control |
| Purification | Recrystallization (EtOAc/hexane) | 75–80 | Removing hydroxyl byproducts |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the methoxycarbonyl group shows a triplet at δ 3.8–4.0 ppm. Aromatic protons exhibit splitting patterns consistent with substitution .
- FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹ (ester) and 1700–1740 cm⁻¹ (carboxylic acid/formyl) .
- Mass Spectrometry : Exact mass (e.g., 208.0372 for C₁₀H₈O₅) confirms molecular ion peaks .
Q. Table 2: Spectral Data
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 10.1 (s, 1H), δ 3.9 (s, 3H) | Formyl and methoxy groups |
| FT-IR | 1715 cm⁻¹, 1685 cm⁻¹ | Ester and formyl C=O |
| HRMS | [M+H]⁺ = 209.0454 | Confirms molecular formula |
Advanced: How does the formyl group influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The electron-withdrawing formyl group activates the benzene ring toward NAS, particularly at positions ortho/para to itself. For example:
- Substitution Reactions : In fluorinated analogs (e.g., 3-Fluoro-4-methoxybenzoic acid), the fluoride group undergoes NAS with amines or thiols under mild conditions .
- Steric Effects : The methoxycarbonyl group may hinder reactivity at the 4-position, directing substitutions to the 5- or 6-positions .
Q. Table 3: Reactivity Under NAS Conditions
| Substrate | Nucleophile | Conditions | Product Yield (%) |
|---|---|---|---|
| This compound | NH₃ (aq) | 80°C, 12h | 55 |
| 3-Fluoro-4-methoxybenzoic acid | HS⁻ | RT, 2h | 90 |
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 24% in multistep synthesis vs. 60–70% in single-step formylation) arise from:
- Purification Losses : Multistep processes (e.g., nitration → hydrolysis → formylation) accumulate losses at each stage .
- Catalyst Efficiency : Use of Pd/C vs. homogeneous catalysts in hydrogenation steps impacts reproducibility .
Optimization Strategies:
- Parallel Reaction Screening : Test temperature, solvent, and catalyst combinations.
- In Situ Monitoring : Use HPLC or TLC to track intermediates and minimize side reactions.
Advanced: How is this compound utilized in metal-organic framework (MOF) design?
Methodological Answer:
The carboxylic acid and formyl groups serve as coordination sites for metal nodes. Examples include:
Q. Table 4: MOF Applications
| MOF Type | Metal Node | Application | Surface Area (m²/g) |
|---|---|---|---|
| UiO-67 | Zr⁴⁺ | CO₂ adsorption | 1200–1500 |
| MIL-101 | Cr³⁺ | Drug delivery | 3500 |
Advanced: How to address discrepancies in spectral data across studies?
Methodological Answer:
Contradictions in NMR or IR data often stem from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton peaks (e.g., δ 10.1 in DMSO vs. 9.9 in CDCl₃) .
- Impurity Peaks : Unpurified intermediates (e.g., residual hydroxyl groups) alter spectral profiles .
Resolution:
- Standardized Protocols : Use identical solvents and calibration standards.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Key issues include:
Q. Table 5: Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (70 kg) |
|---|---|---|
| Yield (%) | 65 | 24 |
| Purity (%) | 98 | 95 |
| Cost ($/kg) | 1200 | 300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
